
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use in the synthesis of antidepressant molecules and other pharmacologically active agents .
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride involves multiple steps, typically starting with the preparation of the piperidine and morpholine derivatives. The reaction conditions often require the use of metal catalysts, such as manganese or nickel, to facilitate the formation of the desired product . Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter activity.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride involves its interaction with monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. The compound is believed to inhibit the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission. This action is thought to contribute to its potential antidepressant effects .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone: This compound shares a similar structural motif but differs in its functional groups, leading to distinct chemical and pharmacological properties.
3-Benzyl(methyl)amino phenyl propane-1-ol: Another related compound, which is synthesized using similar metal-catalyzed reactions but has different biological activities.
The uniqueness of this compound lies in its specific interaction with monoamine neurotransmitters and its potential use in the treatment of depression and other neurological disorders .
Propriétés
Numéro CAS |
25224-21-9 |
|---|---|
Formule moléculaire |
C20H32Cl2N2O2 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
1-[1-(2-morpholin-4-ylethyl)-4-phenylpiperidin-4-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C20H30N2O2.2ClH/c1-2-19(23)20(18-6-4-3-5-7-18)8-10-21(11-9-20)12-13-22-14-16-24-17-15-22;;/h3-7H,2,8-17H2,1H3;2*1H |
Clé InChI |
FJRVGZLOWFOVNI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(CCN(CC1)CCN2CCOCC2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



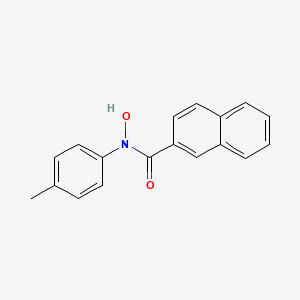
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
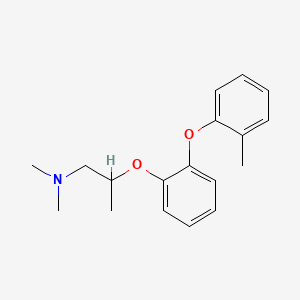
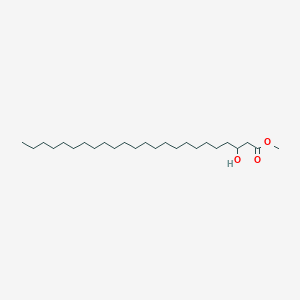
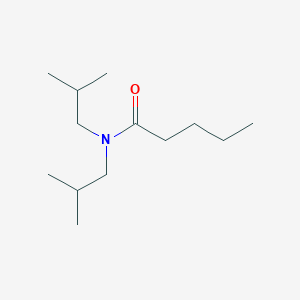
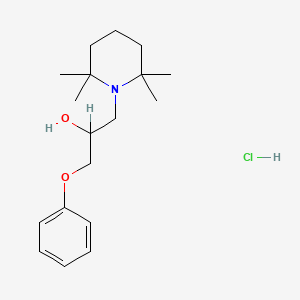
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)

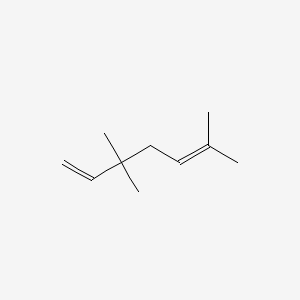

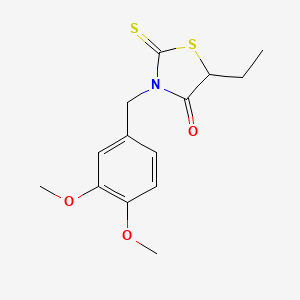

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
